molecular formula C7H4BrN3O2 B1375705 6-bromo-5-nitro-1H-indazole CAS No. 1351813-02-9

6-bromo-5-nitro-1H-indazole

Cat. No. B1375705
CAS RN: 1351813-02-9
M. Wt: 242.03 g/mol
InChI Key: YZKXPWFCVVSHCK-UHFFFAOYSA-N
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Description

6-bromo-5-nitro-1H-indazole is a compound with the molecular formula C7H4BrN3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Molecular Structure Analysis

The molecular weight of 6-bromo-5-nitro-1H-indazole is 242.03 g/mol . It has a topological polar surface area of 74.5 Ų and a complexity of 220 . The compound contains one hydrogen bond donor and three hydrogen bond acceptors .


Physical And Chemical Properties Analysis

6-bromo-5-nitro-1H-indazole has a XLogP3-AA of 2.1, indicating its lipophilicity . It has no rotatable bonds, suggesting rigidity in its molecular structure . The exact mass and the monoisotopic mass of the compound are both 240.94869 g/mol .

Scientific Research Applications

Medicinal Chemistry Anticancer Applications

Indazole compounds, including derivatives like “6-bromo-5-nitro-1H-indazole”, are known for their wide variety of medicinal applications. They have been studied for antiproliferative activities against various cancer cell lines, including leukemia, lung, colon, and breast cancer. The presence of bromo and nitro groups could potentially enhance these properties by affecting the compound’s reactivity and interaction with biological targets .

Drug Development HIV Protease Inhibitors

Indazole fragments are integral in the development of HIV protease inhibitors. The specific substitution pattern on the indazole ring, such as the bromo and nitro groups in “6-bromo-5-nitro-1H-indazole”, may influence the binding affinity and efficacy of these inhibitors .

Neuropharmacology Serotonin Receptor Antagonists

Indazoles are also applied in creating serotonin receptor antagonists. The unique structure of “6-bromo-5-nitro-1H-indazole” could be pivotal in designing drugs that target specific serotonin receptors, which are important in treating depression and anxiety .

Enzyme Inhibition Aldol Reductase and Acetylcholinesterase Inhibitors

The indazole moiety is a key feature in aldol reductase and acetylcholinesterase inhibitors. These enzymes are targets for treating diabetic complications and Alzheimer’s disease, respectively. The bromo and nitro substituents on “6-bromo-5-nitro-1H-indazole” might modify the interaction with these enzymes .

Chemical Synthesis Building Blocks for Bioactive Compounds

Indazoles serve as important building blocks for many bioactive natural products and commercially available drugs. “6-bromo-5-nitro-1H-indazole” can be a precursor or an intermediate in synthesizing various bioactive molecules due to its reactive sites provided by the bromo and nitro groups.

Physicochemical Property Analysis

Research has been conducted on indazole derivatives to optimize their physicochemical properties for drug development, such as reducing metabolic clearance and minimizing transporter-mediated biliary elimination while maintaining solubility. The specific structure of “6-bromo-5-nitro-1H-indazole” could be advantageous in such analyses .

Safety And Hazards

6-bromo-5-nitro-1H-indazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only under a chemical fume hood .

properties

IUPAC Name

6-bromo-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKXPWFCVVSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-nitro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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